N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide
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Overview
Description
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide is a complex organic compound that features a naphthamide core linked to a morpholinoethyl group and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with morpholine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Coupling with Naphthoyl Chloride: The final step involves the coupling of the amine with 1-naphthoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The naphthamide core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced naphthamide derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and morpholinoethyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-hydroxyphenyl)-2-morpholinoethyl)-1-naphthamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-(3-chlorophenyl)-2-morpholinoethyl)-1-naphthamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its hydroxyl and chlorine analogs, potentially leading to different biological activities and applications.
Biological Activity
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural components:
- Naphthamide core : Provides a stable aromatic system.
- Morpholinoethyl side chain : Enhances solubility and potentially alters pharmacokinetic properties.
- 3-Methoxyphenyl group : May contribute to binding affinity and selectivity towards biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiparasitic effects
- Antitumor properties
- Modulation of neurotransmitter receptors
Antiparasitic Activity
A study evaluating similar naphthamide derivatives demonstrated significant antiparasitic activity against Toxocara canis, a nematode affecting both animals and humans. The compound's mechanism involves disrupting the motility and viability of the parasites in a concentration-dependent manner. A comparative analysis showed that derivatives with similar structures had lower cytotoxicity in human cell lines, indicating a favorable therapeutic index .
Antitumor Properties
Investigations into naphthamide derivatives have revealed potential anticancer effects. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The naphthamide scaffold may interact with multiple cellular pathways, including those involved in apoptosis and signal transduction .
Neurotransmitter Receptor Modulation
The compound's ability to interact with neurotransmitter receptors has been explored, particularly concerning the melatonin receptor (MT2). Modifications to the naphthamide structure have been linked to improved binding affinity and metabolic stability, suggesting that this compound may exhibit similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may bind selectively to specific receptors, modulating their activity.
- Enzyme Inhibition : It could inhibit enzymes critical for parasite survival or cancer cell proliferation.
- Cellular Uptake : The morpholinoethyl group likely enhances cellular permeability, facilitating its action within target cells.
Case Studies
Several case studies have highlighted the biological effects of naphthamide derivatives:
- Antiparasitic Efficacy : A study found that a structurally similar compound caused immobilization of Toxocara canis larvae at concentrations as low as 50 μM within 48 hours, demonstrating significant antiparasitic potential .
- Antitumor Activity : In vitro studies revealed that certain naphthamide derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways, with IC50 values indicating potent activity .
- Neuroprotective Effects : Research indicated that modifications to the naphthamide structure could enhance neuroprotective effects against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .
Data Tables
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-20-9-4-8-19(16-20)23(26-12-14-29-15-13-26)17-25-24(27)22-11-5-7-18-6-2-3-10-21(18)22/h2-11,16,23H,12-15,17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFWOZIDSACBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.